

Methyl 5-amino-6-methoxynicotinate: A Scaffolding Perspective in Medicinal Chemistry

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Methyl 5-amino-6-methoxynicotinate
Cat. No.:	B1630258

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-amino-6-methoxynicotinate is a substituted pyridine derivative that holds potential as a versatile scaffold in medicinal chemistry. While specific biological data and extensive research on this particular molecule are not widely available in the public domain, its structural motifs—an aminopyridine core, a methoxy group, and a methyl ester—are present in numerous biologically active compounds. This guide provides a comprehensive overview of the medicinal chemistry landscape surrounding this scaffold, drawing insights from analogous structures and predicting its potential therapeutic applications. The synthesis, potential biological targets, and hypothetical mechanisms of action are discussed, supported by data from closely related molecules. This document aims to serve as a foundational resource for researchers interested in exploring the therapeutic promise of **Methyl 5-amino-6-methoxynicotinate** and its derivatives.

Introduction

The pyridine ring is a privileged scaffold in drug discovery, forming the core of numerous approved drugs and clinical candidates. Its ability to participate in hydrogen bonding and its metabolic stability make it an attractive template for designing novel therapeutic agents. **Methyl 5-amino-6-methoxynicotinate** combines this key heterocycle with additional functional groups that can be readily modified to explore structure-activity relationships (SAR). The presence of

an amino group at the 5-position and a methoxy group at the 6-position on the nicotinic acid backbone offers multiple points for chemical elaboration, allowing for the fine-tuning of physicochemical and pharmacological properties.

Based on the biological activities of structurally related aminonicotinate and methoxypyridine derivatives, the primary therapeutic areas of interest for **Methyl 5-amino-6-methoxynicotinate** and its analogs include oncology, infectious diseases, and neurological disorders.

Synthesis and Chemical Properties

Methyl 5-amino-6-methoxynicotinate is commercially available from various suppliers, indicating its utility as a chemical intermediate. While specific synthetic routes to this exact molecule are not extensively published in peer-reviewed journals, general methods for the synthesis of substituted nicotinic acid esters are well-established. A plausible synthetic approach could involve the multi-step transformation of a readily available starting material like 2,6-dichloronicotinic acid.

Table 1: Physicochemical Properties of **Methyl 5-amino-6-methoxynicotinate**

Property	Value	Source
CAS Number	59237-50-2	Chemical Suppliers
Molecular Formula	C ₈ H ₁₀ N ₂ O ₃	Chemical Suppliers
Molecular Weight	182.18 g/mol	Chemical Suppliers
Appearance	Off-white to yellow powder	Chemical Suppliers
Solubility	Soluble in DMSO and Methanol	Inferred from structure

Potential Therapeutic Applications and Biological Targets

The therapeutic potential of **Methyl 5-amino-6-methoxynicotinate** can be inferred from the known biological activities of its structural analogs.

Anticancer Activity

Substituted aminopyridines and quinazolines are well-represented among kinase inhibitors.

The amino group of **Methyl 5-amino-6-methoxynicotinate** can serve as a key interaction point within the ATP-binding pocket of various kinases.

- Kinase Inhibition: Derivatives of 4-anilinoquinazolines, which share a similar amino-heterocycle core, are known potent inhibitors of epidermal growth factor receptor (EGFR) and other receptor tyrosine kinases. It is conceivable that derivatives of **Methyl 5-amino-6-methoxynicotinate** could be designed to target kinases implicated in cancer cell proliferation and survival.
- HDAC Inhibition: Some aminonicotinamide derivatives have been explored as histone deacetylase (HDAC) inhibitors. The core structure of **Methyl 5-amino-6-methoxynicotinate** could serve as a scaffold for the development of novel HDAC inhibitors.

Table 2: Anticancer Activity of Structurally Related Compounds

Compound Class	Target/Mechanism	IC ₅₀ Values	Cell Lines
Imamine-1,3,5-triazine derivatives	Anti-proliferative	6.25 μ M - 8.18 μ M	MDA-MB-231 (Breast Cancer)
Spermatinamine analogues	Cytotoxic	5 - 10 μ M	HeLa, MCF-7, DU145

Antimicrobial Activity

The pyridine nucleus is a common feature in many antimicrobial agents. The functional groups on **Methyl 5-amino-6-methoxynicotinate** could be modified to enhance its interaction with bacterial or fungal targets.

Central Nervous System (CNS) Activity

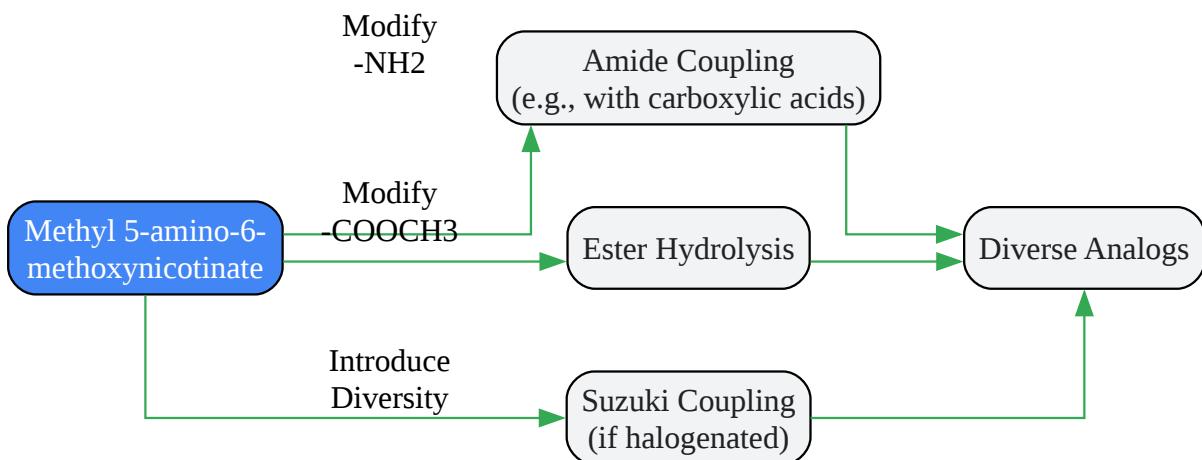
Substituted pyridines are known to interact with various CNS targets, including G-protein coupled receptors (GPCRs) and ion channels. The methoxy and amino groups can influence the molecule's ability to cross the blood-brain barrier and its affinity for CNS receptors.

Experimental Protocols (Hypothetical)

While specific experimental data for **Methyl 5-amino-6-methoxynicotinate** is lacking, the following are standard protocols that would be employed to evaluate its potential biological activities based on the profiles of related compounds.

General Synthesis of Analogs

A typical workflow for the synthesis of derivatives would involve the modification of the amino and ester functionalities.

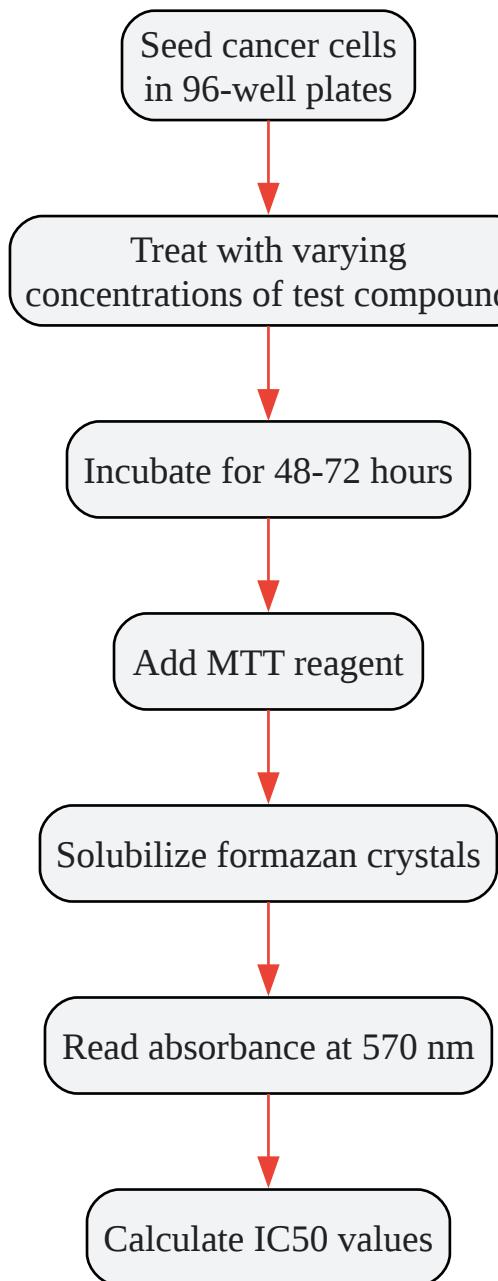


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Caption: General synthetic workflow for analog generation.

In Vitro Anticancer Assay (MTT Assay)

This assay would be a primary screen to assess the cytotoxic effects of new analogs.

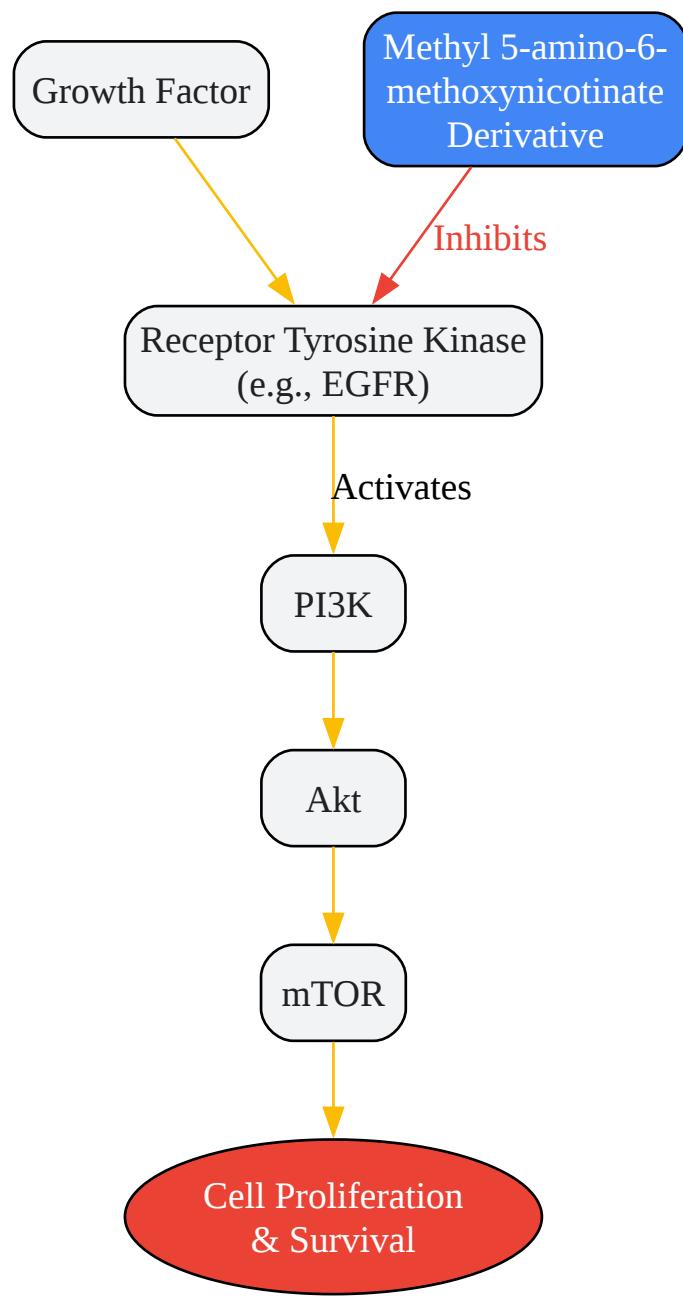


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Caption: Workflow for a standard MTT cytotoxicity assay.

Signaling Pathways (Hypothetical)

Based on the potential kinase inhibitory activity, derivatives of **Methyl 5-amino-6-methoxynicotinate** could modulate key cancer-related signaling pathways.

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Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway.

Conclusion and Future Directions

Methyl 5-amino-6-methoxynicotinate represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. The presence of versatile functional groups on a privileged pyridine core suggests that a diverse chemical library can be generated from this

starting material. Future research should focus on the synthesis and systematic biological evaluation of analogs to elucidate the structure-activity relationships and identify key biological targets. In particular, screening against a panel of kinases and in various cancer cell lines could reveal potent anticancer agents. Further investigation into its potential as an antimicrobial or CNS-active agent is also warranted. This guide serves as a starting point to stimulate further research into the medicinal chemistry of this intriguing molecule.

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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com